Poloxamer 188

Description

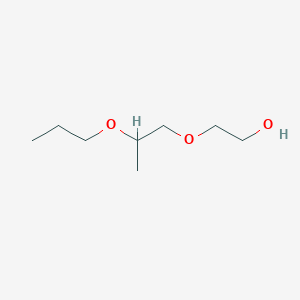

Structure

2D Structure

Propriétés

IUPAC Name |

2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRUAULSDPKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |

| Record name | Ethylene oxide-propylene oxide triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poloxalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |

| Record name | Thanol E 4003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poloxamer 407 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLOXALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Architecture and Polymeric Classification of Poloxalene

Polymeric Architecture and Amphiphilic Design Principles of Poloxalene (B19194)

Poloxalene is a nonionic triblock copolymer surfactant. Its structure consists of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO) smolecule.comatamanchemicals.com. This PEO-PPO-PEO arrangement is key to its amphiphilic nature, meaning it possesses both water-attracting (hydrophilic) and water-repelling (hydrophobic) segments smolecule.com.

The synthesis of poloxalene typically involves the sequential anionic polymerization of propylene (B89431) oxide followed by ethylene (B1197577) oxide . This process results in a block copolymer structure where the PPO block forms the core and the PEO blocks extend outwards smolecule.com. The hydrophobic PPO block allows poloxalene to interact with non-polar substances, while the hydrophilic PEO blocks facilitate interaction with aqueous environments smolecule.com. This dual nature enables poloxalene to reduce surface tension and stabilize or destabilize emulsions and foams smolecule.comusda.gov.

Structural Classification within Poloxamer and Pluronic Systems: A Comparative Analysis

Poloxalene belongs to the broader class of nonionic block copolymers known as poloxamers wikipedia.org. Poloxamers are generally represented by the structural formula PEOx-PPOy-PEOx, where 'x' and 'y' denote the number of repeating units of ethylene oxide and propylene oxide, respectively wikipedia.orgwikipedia.org. The term "poloxamer" was coined by BASF inventor Irving Schmolka wikipedia.org.

Poloxamers are also known by various trade names, including Pluronic and Synperonic wikipedia.orgwikipedia.org. While poloxalene is a specific type of poloxamer, the terms Poloxamer and Pluronic are often used to refer to a wide range of these copolymers that differ in their molecular weight and the relative lengths of their PEO and PPO blocks wikipedia.org. This variation in block lengths leads to a diverse family of polymers with differing physical and surface-active properties atamanchemicals.comwikipedia.org.

A comparative analysis reveals that different poloxamers, while sharing the basic PEO-PPO-PEO structure, are distinguished by their specific molecular weights and the ratio of ethylene oxide to propylene oxide units wikipedia.org. For instance, Poloxamer 407 (Pluronic F-127) has approximate block lengths of 101 repeat units for the PEG blocks and 56 repeat units for the propylene glycol block, resulting in a molar mass of around 12,600 g/mol wikipedia.org. Poloxalene, in contrast, typically has a molecular weight around 3,000 Da, distinguishing it from other poloxamers used in different applications . The United States Pharmacopeia (USP) specifies a molecular weight range for poloxalene between 2,850 and 3,150 ecfr.govnewdruginfo.comdrugfuture.com.

Interactive Table: Comparison of Poloxamer Types

| Feature | Poloxalene | Poloxamer 407 (Pluronic F-127) | General Poloxamer Class |

| Structure | PEO-PPO-PEO | PEO-PPO-PEO | PEO-PPO-PEO |

| Molecular Weight (approx.) | ~3,000 Da | ~12,600 g/mol wikipedia.org | Varies widely wikipedia.org |

| PEO/PPO Ratio | Specific to Poloxalene | Specific to Poloxamer 407 wikipedia.org | Varies widely wikipedia.org |

| Primary Use Case | Bloat prevention in ruminants | Wide range (cosmetics, pharmaceuticals, etc.) wikipedia.org | Wide range (surfactants, drug delivery, etc.) wikipedia.org |

Influence of Ethylene Oxide/Propylene Oxide Block Ratios on Functional Attributes

The ratio and length of the ethylene oxide (EO) and propylene oxide (PO) blocks in poloxalene significantly influence its functional attributes, particularly its surfactant properties and hydrophilic-lipophilic balance (HLB) . The PEO blocks are hydrophilic, while the PPO block is hydrophobic atamanchemicals.com.

The HLB value, and thus the EO:PO ratio, dictates how effectively poloxalene can act as a surfactant, influencing properties such as micelle formation, critical micelle concentration (CMC), and the ability to reduce surface tension . For example, the specific EO:PO ratio and molecular weight of poloxalene are optimized for its use in destabilizing foam in the rumen of cattle, a key functional attribute for preventing frothy bloat smolecule.com. Research indicates that variations in the EO:PO ratio can impact foam disruption capabilities and retention in the rumen . Studies using techniques like dynamic light scattering (DLS) can be employed to measure micelle formation and CMC in relevant media, providing insight into how different EO:PO ratios affect surfactant behavior .

The ability of poloxalene to self-assemble into micellar structures in aqueous media is a direct consequence of its amphiphilic architecture and the interplay between its hydrophobic and hydrophilic blocks . These micelles, with a hydrophobic core and a hydrophilic shell, can encapsulate hydrophobic molecules, influencing properties like solubility and transport .

Surface Active Agent Properties and Biological Interfacial Phenomena of Poloxalene

As a surfactant, Poloxalene functions by lowering the surface tension of liquids smolecule.comwikipedia.orgusda.govresearchgate.netosu.edumsdvetmanual.com. This property is fundamental to its biological effects, particularly in modifying interactions at liquid-gas or liquid-biological interface smolecule.com. Its amphiphilic nature facilitates the formation of micelles in aqueous solutions, which can encapsulate hydrophobic molecules smolecule.com. This micelle-forming capability is leveraged in various applications, including potentially enhancing the solubility and bioavailability of poorly soluble substances in biological systems smolecule.com. Poloxalene's ability to alter surface tension and form micelles allows it to influence biological interfacial phenomena, such as the stability of foams and the interactions with lipid-based structures like cell membranes smolecule.comwikipedia.org.

Mechanisms of Biological Action of Poloxalene

The biological actions of Poloxalene are largely dictated by its surfactant properties and its interactions with biological interfaces and molecules.

Anti-Foaming Mechanism in Ruminant Digestion

One of the primary biological applications of Poloxalene is its use as an anti-foaming agent in ruminants to prevent and treat frothy bloat smolecule.comusda.govosu.edumsdvetmanual.com. Frothy bloat occurs when fermentation gases in the rumen become trapped in a stable foam, preventing their expulsion through eructation usda.govosu.edusweetlix.com.

Poloxalene acts to destabilize the persistent foam structures that form in the rumen during bloat smolecule.comusda.govresearchgate.netosu.edusweetlix.com. By reducing the surface tension of the frothy mass, Poloxalene weakens the bubble films, causing the foam to collapse usda.govsweetlix.com. This collapse releases the trapped gases, allowing the animal to eructate and relieve the bloat usda.gov.

The core of Poloxalene's anti-foaming action in the rumen is its ability to reduce the surface tension at the liquid-gas interfaces within the ruminal fluid smolecule.comusda.govresearchgate.netosu.edumsdvetmanual.com. This reduction in surface tension is critical for weakening the stable foam bubbles formed by plant proteins and other foaming agents present in the rumen, particularly when animals graze on lush legume pastures usda.govmsdvetmanual.comsweetlix.com. The lowered surface tension facilitates the coalescence and bursting of the gas bubbles, thereby breaking down the stable foam usda.govsweetlix.com.

Research findings have demonstrated the effectiveness of Poloxalene in reducing bloat incidence and severity in cattle. A study published in the Journal of Dairy Science showed that Poloxalene significantly reduced the incidence of bloat in steers grazing on Ladino clover from 90.5% in untreated controls to 27.4% (P < 0.01) . Another trial indicated complete effectiveness in preventing bloat in Jersey steers fed fresh alfalfa, compared to a mineral mixture which was only partially effective .

Table 1: Summary of Poloxalene Efficacy in Ruminant Bloat

| Study Source | Species | Treatment | Bloat Incidence Reduction | Bloat Severity Reduction | Statistical Significance |

| Journal of Dairy Science | Cattle | Poloxalene vs. Control | 90.5% to 27.4% | Significant | P < 0.01 |

| Research Trial | Cattle | Poloxalene vs. Mineral Rx | Complete prevention | Not specified | Not specified |

Destabilization of Stable Foam Structures in the Rumen

Interactions of Poloxalene with Cellular and Biomolecular Systems

Beyond its anti-foaming role, Poloxalene has been shown to interact with various cellular and biomolecular systems smolecule.com. Its amphiphilic structure allows it to interact with cell membranes and other biomolecules, potentially altering their stability and function smolecule.com. Studies suggest that Poloxalene can incorporate into cellular membranes, influencing their microviscosity and potentially affecting the activity of membrane-bound enzymes . It can also interact with enzymes and proteins by altering the surface tension of aqueous solutions, which may impact enzyme activity and the stability of protein complexes . In cell culture, Poloxalene is used to prevent cell attachment and aggregation, facilitating suspension growth and aiding in the extraction of proteins and other biomolecules smolecule.com.

Modulation of Lipid Metabolism and Associated Physiological Pathways

Research indicates that Poloxalene can influence lipid metabolism and associated physiological pathways. Studies in rats have shown that Poloxalene 2930 can affect lipid absorption, food intake, and serum cholesterol concentrations nih.govnih.gov. The effects observed were influenced by dietary factors nih.govnih.gov. In rabbits on an atherogenic diet, supplementation with Poloxalene 2930 prevented alterations in the composition of lipoproteins nih.gov. This suggests a systemic effect on lipoproteins that may contribute to an antiatherogenic action nih.gov. Under acute conditions in rats, Poloxalene infused with a lipid meal led to abnormal accumulation of absorbed lipid in enterocytes, an effect that was reversible upon discontinuing treatment nih.gov.

Pharmacological Efficacy of Poloxalene in Biological Systems

Poloxalene's primary pharmacological application is in the prevention and treatment of frothy bloat in ruminants . Its efficacy is attributed to its ability to destabilize the stable foam that forms in the rumen, a key characteristic of frothy bloat usda.gov.

Prophylactic and Therapeutic Applications in Ruminant Tympany (Bloat)

Poloxalene is used as both a preventive measure (prophylactic) and a treatment (therapeutic) for bloat usda.govjournals.co.za. As a prophylactic, it is administered to animals before they graze on bloat-provoking pastures or are fed high-concentrate diets usda.govusda.gov. As a therapeutic agent, it can be administered as a drench to break down existing foam in the rumen usda.govjournals.co.za.

Efficacy in Bovine Models of Legume-Induced Bloat

Research has consistently demonstrated the effectiveness of Poloxalene in preventing legume-induced bloat in cattle uky.eduoup.com. Legume pastures, such as alfalfa and clover, are known to cause frothy bloat due to the foaming properties of their soluble leaf proteins usda.govmeddocsonline.org. Studies have shown that Poloxalene can significantly reduce the incidence and severity of bloat in cattle grazing these pastures . For instance, research indicated that Poloxalene could prevent legume bloat nearly 100% of the time for at least 12 hours in cattle fed alfalfa . Poloxalene has been reported to be more effective than ionophores like monensin (B1676710) and lasalocid (B1674520) in preventing legume bloat uky.edu.

Efficacy in Ovine Models of Pasture Bloat

While bloat is predominantly a concern for bovine health, it does occur in sheep usda.govpurdue.edu. Poloxalene has shown some efficacy in preventing pasture bloat in sheep, although it is generally considered less effective in sheep compared to cattle usda.gov. Research indicated that Poloxalene administered in grain and molasses-salt blocks effectively reduced bloat incidence and severity in lambs, but the required dosage was higher than that used for cattle .

Impact on Ruminant Ingestive Behavior and Herbage Intake Dynamics

The impact of Poloxalene on ruminant ingestive behavior and herbage intake has been investigated. Sub-acute bloat can lead to a cessation of grazing researchgate.net. Surface-active substances like Poloxalene, used to prevent bloat, may potentially extend grazing meals and increase herbage intake researchgate.net. One study found that Poloxalene treatments caused a small linear decline in grazing time during the first part of grazing meals on lucerne but a larger increase in grazing time during the second part researchgate.net. Lower rates of dry matter intake caused by Poloxalene were offset by increases in grazing time researchgate.net. Other studies have suggested that Poloxalene has minimal effects on voluntary intake by cattle on alfalfa pastures researchgate.netcdnsciencepub.com.

Prevention of High-Concentrate Diet Induced Ruminant Bloat

Frothy bloat can also occur in cattle fed high-concentrate diets, often referred to as feedlot bloat or grain bloat usda.govmeddocsonline.orgnih.gov. This type of bloat is attributed to the production of a stable foam during the fermentation of high-concentrate rations nih.gov. Poloxalene has been found to be an effective agent for acute frothy bloat in cattle on high concentrate diets journals.co.zajournals.co.za. It can be administered daily as a premix in feed or as a drench journals.co.zajournals.co.za. However, some sources suggest that Poloxalene may not be considered a treatment of choice for feedlot or grain bloat in dairy herds usda.gov. The effectiveness of Poloxalene in preventing feedlot bloat has also been questioned, although foam is involved unl.edu.

Systemic Biological Impacts and Metabolic Considerations of Poloxalene Administration

Poloxalene is generally considered to have minimal systemic biological impacts when used for bloat prevention in ruminants usda.govoup.com. Studies involving large quantities of C14 labelled Poloxalene administered to cows showed no C14 excreted in milk or present in blood and tissues journals.co.za. This suggests limited systemic absorption and distribution. Poloxalene's action is primarily localized within the rumen, where it interacts with the ruminal contents to break down foam usda.gov. Its high molecular weight and structure are optimized for agricultural applications, distinguishing it from other poloxamers used in pharmaceuticals that might have different systemic effects . While Poloxalene's surfactant nature allows it to interact with biological systems by altering surface tension, its primary effect in the context of bloat management is physical, related to foam destabilization in the rumen smolecule.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Poloxalene | 24751 uni-freiburg.de |

Note: While some sources list PubChem CID 347911166 for Poloxamer 407, which is also referred to as Poloxalene wikipedia.org, other sources and the context of bloat prevention in ruminants point to CID 24751 as the relevant identifier for Poloxalene used for this purpose uni-freiburg.de. CID 24751 is associated with "Polyethylene-polypropylene glycol" and lists Poloxalene as a synonym uni-freiburg.de. CID 347911166 is specifically for Poloxamer 407, which has a defined structure with specific repeat units wikipedia.org. Given the context of the user's request focusing on bloat, CID 24751 appears to be the more appropriate identifier for the Poloxalene discussed.Poloxalene: Pharmacological Efficacy in Ruminant Tympany

Poloxalene, a nonionic surfactant, is a key compound in veterinary medicine, primarily recognized for its role in the management of frothy bloat (ruminal tympany) in ruminant livestock such as cattle and sheep. This condition arises from the accumulation of fermentation gases in the rumen, which become trapped in a stable foam, preventing their natural expulsion through eructation. usda.govmeddocsonline.org

The efficacy of Poloxalene stems from its molecular structure as a triblock copolymer of poly(ethylene oxide) and poly(propylene oxide). This structure confers surfactant properties, enabling Poloxalene to lower the surface tension of the ruminal fluid. usda.gov By reducing surface tension, Poloxalene weakens the bubble films within the ruminal foam, leading to the collapse of the foam and the release of trapped gases, which can then be eructated by the animal. usda.gov

Biological Activity and Mechanistic Underpinnings of Poloxalene

Pharmacological Efficacy of Poloxalene (B19194) in Biological Systems

The primary pharmacological utility of Poloxalene lies in its effectiveness against frothy bloat in ruminants. Its mechanism directly addresses the underlying cause of frothy bloat by physically disrupting the stable foam in the rumen. usda.gov

Prophylactic and Therapeutic Applications in Ruminant Tympany (Bloat)

Poloxalene serves as both a preventative (prophylactic) and a treatment (therapeutic) agent for bloat. usda.govjournals.co.za Prophylactic use involves administering Poloxalene to animals before they are exposed to conditions known to induce bloat, such as grazing on certain pastures or consuming specific diets. usda.govusda.gov For acute cases of frothy bloat, Poloxalene can be given as a drench to rapidly break down the existing foam. usda.govjournals.co.za

Efficacy in Bovine Models of Legume-Induced Bloat

Numerous studies have established the effectiveness of Poloxalene in preventing bloat caused by grazing on legumes like alfalfa and clover in cattle. uky.eduoup.com These forages are known to promote the formation of stable foam in the rumen due to their soluble protein content. usda.govmeddocsonline.org Research indicates that Poloxalene significantly reduces both the incidence and severity of bloat in cattle on these pastures. For example, one study reported that Poloxalene could prevent legume bloat almost entirely for at least 12 hours in cattle consuming alfalfa. Comparative studies have suggested that Poloxalene is more effective than ionophores such as monensin (B1676710) and lasalocid (B1674520) for preventing legume bloat. uky.edu

Efficacy in Ovine Models of Pasture Bloat

While cattle are more commonly affected by bloat, it is also a concern in sheep. usda.govpurdue.edu Poloxalene has demonstrated some effectiveness in preventing pasture bloat in sheep, although its efficacy may be less pronounced compared to its use in cattle. usda.gov Studies have shown that Poloxalene incorporated into feed blocks reduced bloat incidence and severity in lambs, but higher dosages were required compared to those used for cattle, indicating potential species-specific differences in response.

Impact on Ruminant Ingestive Behavior and Herbage Intake Dynamics

The potential influence of Poloxalene on ruminant feeding behavior and herbage consumption has been explored. Sub-acute bloat can lead animals to stop grazing prematurely. researchgate.net Consequently, bloat-preventing agents like Poloxalene might theoretically extend grazing duration and increase herbage intake. researchgate.net One study observed that Poloxalene treatment resulted in a slight decrease in grazing time initially but a subsequent increase later in the grazing period on lucerne. researchgate.net Although the rate of dry matter intake was lower with Poloxalene, this was compensated by increased grazing time. researchgate.net Other research suggests that Poloxalene has minimal impact on the voluntary intake of alfalfa pastures by cattle. researchgate.netcdnsciencepub.com

Prevention of High-Concentrate Diet Induced Ruminant Bloat

Bloat can also occur in cattle fed diets high in concentrates, a condition sometimes referred to as feedlot or grain bloat. usda.govmeddocsonline.orgnih.gov This form of bloat is also characterized by the formation of stable foam in the rumen. nih.gov Poloxalene has been found to be effective in managing acute frothy bloat in cattle on high-concentrate diets, whether administered as a feed additive or a drench. journals.co.zajournals.co.za However, some sources indicate that Poloxalene may not be the preferred treatment for feedlot or grain bloat in dairy cattle. usda.gov The effectiveness of Poloxalene specifically for preventing feedlot bloat, despite the presence of foam, has also been questioned in some contexts. unl.edu

Systemic Biological Impacts and Metabolic Considerations of Poloxalene Administration

Poloxalene is generally considered to have limited systemic biological effects when administered to ruminants for bloat prevention. usda.govoup.com Studies using radioactively labeled Poloxalene in cows did not detect significant levels of the compound in milk, blood, or tissues, suggesting minimal systemic absorption and distribution. journals.co.za Its action is primarily localized within the rumen, where it exerts its physical effect on foam. usda.gov The molecular characteristics of Poloxalene are tailored for agricultural use, differentiating it from pharmaceutical-grade poloxamers that may have different systemic interactions. While Poloxalene's surfactant properties allow it to interact with biological interfaces, its main impact in bloat management is the physical destabilization of ruminal foam. smolecule.com

Influence on Rumen Microbial Fermentation Dynamics

Poloxalene's primary mechanism of action in the rumen is related to its surfactant properties, specifically its ability to destabilize the stable foam associated with frothy bloat. usda.govregulations.gov This foam is a result of the entrapment of fermentation gases produced by rumen microbes. usda.govfrontiersin.org By lowering the surface tension of the ruminal contents, poloxalene causes the foam to collapse, allowing the animal to expel the trapped gases. usda.gov

While its main role is anti-foaming, the influence of poloxalene on the broader dynamics of rumen microbial fermentation has been explored in the context of bloat prevention. Frothy bloat itself is linked to factors including the composition of the diet (e.g., high protein and soluble nitrogen in wheat forage) and complex interactions involving rumen microbial activity. researchgate.net Although research often focuses on the physical effect of foam reduction, changes in rumen fermentation dynamics, such as gas production, are inherently linked to microbial activity. Studies on other substances affecting rumen fermentation, such as certain plant compounds or microplastics, have shown alterations in gas production rates and microbial populations like protozoa. mdpi.comnih.gov However, specific detailed research findings on how poloxalene directly modulates the diversity or metabolic pathways of rumen microbes, beyond its anti-foaming effect, are not prominently detailed in the provided search results. Its action is primarily described as a physical intervention on the foam structure rather than a direct antimicrobial effect altering fermentation pathways.

Effects on Lipid Absorption and Serum Cholesterol Concentrations

Research has investigated the effects of poloxalene on lipid absorption and serum cholesterol concentrations, primarily in non-ruminant animal models such as rats and rabbits. Studies in rats have shown that poloxalene 2930 can affect lipid absorption, leading to the abnormal accumulation of absorbed lipid in enterocytes under acute conditions. nih.gov This effect was observed to be quickly reversible upon termination of treatment. nih.gov Long-term administration of poloxalene in rats fed semipurified diets resulted in changes in food intake, weight gain, fecal fat output, and serum cholesterol concentrations. nih.gov The composition of the diet significantly influenced these outcomes. nih.gov For instance, when poloxalene was given in semipurified diets, food intake and weight gain were highest with higher dietary fat content. nih.gov When administered in ground chow, food intake was not affected, and weight gain was only slightly less due to mild fat malabsorption. nih.gov

In rabbits, poloxalene 2930 has been studied for its potential to prevent experimentally induced atherosclerosis by influencing cholesterol levels. In rabbits fed an atherogenic diet, supplementation with poloxalene 2930 prevented significant elevations in serum and aortic cholesterol concentrations compared to control groups on the atherogenic diet without poloxalene. Animals treated with poloxalene also showed significant increases in fecal excretion of both neutral fat and neutral steroids. This hypocholesterolemic effect is likely mediated by the surfactant's action on the small intestine. Further studies in rabbits on a low-fat, cholesterol-free diet with casein as the protein source also showed that poloxalene favorably affected hypercholesterolemia, resulting in lower total serum cholesterol, LDL cholesterol, and apolipoprotein B, and a higher HDL cholesterol to LDL cholesterol ratio compared to the control group. nih.gov These findings suggest that poloxalene may have a systemic effect on lipoproteins that contributes to its antiatherogenic action. nih.gov

Here is a summary of findings on lipid absorption and serum cholesterol:

| Animal Model | Diet | Poloxalene Effect | Key Observations | Source |

| Rats | Semipurified diets (varying fat) | Affected lipid absorption, food intake, weight gain, fecal fat output, serum cholesterol. | Results highly dependent on dietary composition. Acute treatment caused temporary lipid accumulation in enterocytes. | nih.gov |

| Rats | Ground chow | Mild fat malabsorption. | Food intake unaffected, slight reduction in weight gain. | nih.gov |

| Rabbits | Atherogenic diet | Prevented significant rise in serum and aortic cholesterol. | Increased fecal excretion of neutral fat and steroids. Prevented atherosclerosis development. | |

| Rabbits | Low-fat, cholesterol-free (casein) | Lowered total serum cholesterol, LDL cholesterol, apo B; higher HDL/LDL ratio. | Suggests systemic effect on lipoproteins. | nih.gov |

Assessment of Potential Systemic Side Effects and Residue Profiles in Animal Products

One source mentions that a review of the Center for Veterinary Medicine (CVM) website for reports of animal poisonings from veterinary use products over a period showed only a limited number of incidents involving poloxalene. usda.gov This suggests a relatively low incidence of acute toxicity reports in animals from its veterinary use. The same source notes that there was little mention of human toxicity from the veterinary use of poloxalene, except for its potential to increase the absorption of fat-soluble substances in humans. usda.gov

Regarding systemic effects, studies in rabbits investigating the impact of poloxalene on cholesterol metabolism suggested a potential systemic effect on lipoproteins. nih.gov However, this finding is related to its mechanism in influencing lipid metabolism rather than a general systemic toxic effect.

The concept of drug residues in animal products is typically addressed through regulatory frameworks that establish withdrawal periods to ensure that drug concentrations in tissues decrease to safe levels before animals are marketed for food. uidaho.edu Poloxalene is listed as a food additive permitted in feed and drinking water of animals. nih.gov While specific residue data or established withdrawal periods for poloxalene in various animal products are not detailed in the provided snippets, its status as a permitted food additive implies that regulatory assessments regarding its safety and potential residues have been conducted. One source mentions that its use as an ingredient in medicated free-choice supplemental feed would fall under general warnings regarding potential for overdosing and associated animal safety or human food safety residue concerns. usda.gov However, this is a general caution related to the method of administration for medicated feeds rather than a specific finding of problematic residues from typical poloxalene use.

The available information suggests that while poloxalene can influence systemic lipid metabolism, particularly in non-ruminants, reports of overt systemic toxicity or significant residue concerns in food-producing animals at typical usage levels for bloat prevention are not prominently highlighted in the provided search results. Regulatory approval as a food additive for animals implies a level of safety assessment has been performed.

Research Methodologies and Experimental Models in Poloxalene Studies

In Vitro Experimental Paradigms for Poloxalene (B19194) Evaluation

In vitro studies provide controlled environments to investigate the fundamental properties of poloxalene and its interactions with biological systems, particularly those related to rumen function.

In vitro models simulating rumen conditions, including pH, temperature, and feed composition, are employed to measure foam stability before and after the administration of poloxalene . These models help researchers validate poloxalene's mechanism of action as a surfactant that disrupts stable foam formation by reducing surface tension at the liquid-gas interface . Studies have shown that soluble protein concentrations in rumen fluid can be sufficient to stabilize foams in vitro researchgate.net. The presence of certain feed components, potentially from chloroplast membranes, may also contribute to the immediate onset of frothiness researchgate.net. Research indicates a close link between the amount of polysaccharides in rumen fluid and its viscosity, foaming ability, and foam stability frontiersin.org. Non-starch polysaccharidases have been shown to reduce polysaccharide levels in vitro, subsequently decreasing foam traits like bubble stability, formation ability, and viscosity frontiersin.org.

Biochemical analysis of rumen ingesta in vitro helps to understand the impact of poloxalene on the ruminal environment. While specific detailed findings on poloxalene's direct impact on the biochemical properties and volatile compounds of rumen ingesta in vitro were not extensively detailed in the search results, related research provides context. Studies have analyzed volatile compounds in bovine rumen using techniques like headspace solid-phase microextraction/gas chromatography-mass spectrometry (HS-SPME/GC-MS) to identify characteristic off-flavor compounds nih.gov. These compounds can include heptaldehyde, octanal, p-cresol, and 1-nonanal nih.gov. In vitro fermentation techniques and analyses of rumen ingesta have also been historically useful in demonstrating the conversion of non-protein nitrogen into true protein by rumen microflora fao.org.

Rumen Fluid Simulation Models for Foam Stability Assessment

In Vivo Animal Model Systems Utilizing Poloxalene

In vivo studies using animal models are crucial for evaluating poloxalene's effectiveness in preventing or mitigating conditions like bloat and for exploring its effects on lipid metabolism.

In vivo trials with cattle and sheep grazing on bloat-provoking pastures are conducted to compare rumen froth volume between treated and control groups . Poloxalene has been found to significantly reduce both the incidence and severity of bloat in steers grazing on Ladino clover . One study demonstrated a reduction in bloat incidence from 90.5% in untreated controls to 27.4% in poloxalene-treated groups (P < 0.01) . In another trial, poloxalene was completely effective in preventing bloat in Jersey steers fed fresh alfalfa . Research with lambs indicated that poloxalene effectively reduced bloat incidence and severity when administered in feed blocks, although a higher dosage was required compared to cattle, highlighting variability between species . Poloxalene given intraruminally was completely effective in preventing bloat in cattle in some studies cdnsciencepub.comarizona.edu. However, when offered free choice, such as in a loose salt mix, intake can vary, potentially affecting its efficacy cdnsciencepub.com. While effective for pasture bloat in cattle, poloxalene is considered less effective for pasture bloat in sheep and for feedlot or grain bloat in cattle usda.gov.

Here is a summary of some in vivo bloat studies:

| Study | Species | Treatment | Incidence Reduction (%) | Severity Reduction | Significance (Incidence) |

| Journal of Dairy Science | Cattle | Poloxalene vs. Control | 90.5 to 27.4 | Significant | P < 0.01 |

| Trial with Jersey Steers | Cattle | Poloxalene vs. Mineral Mix | Complete effectiveness | Not specified | Not specified |

| Research with Lambs (Feed Blocks) | Sheep | Poloxalene | Effective | Effective | Not specified |

| Hall et al. (1994) cdnsciencepub.com | Cattle | Poloxalene (intraruminal) | Complete effectiveness | Not specified | Not specified |

Poloxalene (referred to as poloxamer 407 or P-407) has been used to develop chemically-induced murine models for studying hyperlipidemia and atherosclerosis nih.govnih.govresearchgate.net. Intraperitoneal injections of poloxamer 407 in mice and rats cause significant dose-dependent hypercholesterolemia and hypertriglyceridemia nih.govresearchgate.net. The elevated triglycerides appear to result primarily from the compound's inhibition of lipoprotein lipase (B570770) nih.govresearchgate.net. Poloxamer 407 also indirectly stimulates the activity of HMG CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and promotes changes in hepatic cholesterol content nih.govresearchgate.net. Chronic injection of poloxamer 407 into C57BL/6 mice for an extended period produced atherogenic lesions in the aortas, a response equivalent to that seen in animals on a high cholesterol diet nih.govnih.govresearchgate.net. This suggests that poloxalene can be used as an agent for studying hyperlipidemia-induced atherogenesis nih.govresearchgate.net. Studies have investigated the direct effects of poloxamer 407 on endothelial cell and macrophage functions in vitro and its in vivo effects on the oxidation of circulating lipids . Results suggest that atherosclerotic lesion formation in this mouse model is predominantly due to increased LDL-C and triglycerides, rather than direct effects of the polymer on endothelial cells or macrophage activation .

Murine Models for Chemically-Induced Hyperlipidemia and Atherogenesis Research

Advanced Analytical and Characterization Techniques in Poloxalene Research

Advanced analytical and characterization techniques are crucial for understanding the structure, properties, and behavior of poloxalene in various research contexts, from its polymeric structure to its interactions in biological systems.

Spectroscopic and Chromatographic Methods for Polymeric and Metabolite Analysis

Spectroscopic and chromatographic methods are fundamental for the analysis of polymers like poloxalene and any potential metabolites. Techniques such as Gel Permeation Chromatography (GPC) are used to determine the molecular weight distribution of the copolymer, which is essential for characterizing its physical properties and lot-to-lot variability . Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the lengths of the ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) blocks and the nature of terminal hydroxyl groups . Mass Spectrometry (MS), particularly coupled with chromatography (e.g., LC-MS), can identify low-abundance polymer impurities and potentially analyze metabolites, although the analysis of poloxamers by MS can be challenging due to their lack of a strong chromophore and complex separation behavior nih.govresearchgate.net. Size exclusion chromatography (SEC) with detectors like refractive index (RI) or evaporative light scattering (ELS), or coupled with mass spectrometry (ESI-MS or MALDI-MS), is also employed to determine the molar mass and purity of poloxamers nih.govresearchgate.netresearchgate.net. While RI detectors may lack sensitivity for low concentrations, ESI-MS can detect lower levels nih.gov.

Microscopic Evaluation Techniques for Biological and Material Samples

Microscopic evaluation techniques are valuable for studying the effects of poloxalene on biological samples and for characterizing materials incorporating poloxalene. For instance, when poloxalene is used in drug delivery systems or tissue engineering scaffolds, techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology and structure of polymeric micelles or nanofibers formed by poloxamers nih.govnih.govnih.gov. These methods help assess the size, shape, and integrity of poloxalene-based formulations and their interactions with cells or tissues nih.govnih.govnih.gov. Dynamic Light Scattering (DLS) is another technique used to assess the size and aggregation kinetics of poloxalene micelles in solution nih.gov.

Physicochemical Parameter Assessment of Biological Fluids (e.g., Surface Tension, pH)

Assessing the physicochemical parameters of biological fluids is critical when studying the effects of poloxalene, particularly in its primary application for bloat prevention in ruminants. Poloxalene functions by reducing the surface tension of rumen fluid, thereby destabilizing the foam that causes bloat . Therefore, direct measurement of the surface tension of rumen fluid in the presence and absence of poloxalene is a key experimental technique core.ac.uk. Studies have shown that poloxalene can effectively reduce the surface tension of rumen fluid for extended periods core.ac.uk. While poloxalene is known to alter surface tension, research has indicated it does not significantly affect the pH of rumen fluid core.ac.uk. Techniques for measuring surface tension often involve methods like the Du Noüy ring or Wilhelmy plate methods, while pH is typically measured using a pH meter scirp.orgresearchgate.netresearchgate.net. These measurements help to quantify the surfactant activity of poloxalene in a biological matrix and understand its mechanism of action .

Advanced Applications and Novel Research Domains of Poloxalene

Poloxalene (B19194) in Composite Materials Science and Engineering

Poloxalene's unique properties make it a valuable component in the development of advanced composite materials. Its ability to influence surface tension and act as a dispersant facilitates the integration of various fillers into polymer matrices, leading to composites with tailored properties.

Development of Poloxalene-Based Composites for Electromagnetic Interference Shielding

Research has explored the incorporation of poloxalene into composite materials for electromagnetic interference (EMI) shielding applications. Novel composites fabricated using polyaniline (PANI), poloxalene (POX), and carbon black (CB) have demonstrated effectiveness as lightweight shielding materials. sapub.orgscispace.com The inclusion of carbon black nanofiller enhances the electrical conductivity of the composite, a key factor in EMI shielding. sapub.orgscispace.com Studies have shown that PANI/POX/CB composites exhibit a homogeneous diminutive granular morphology, and the dispersion of carbon black is improved by acid functionalization, leading to good adhesion between the PANI/POX blend and the nanofiller. scispace.com The EMI shielding effectiveness of these composites has been measured, indicating their potential for commercial utilization against electromagnetic radiation. sapub.orgscispace.com For instance, a PANI/POX blend with 10 wt.% carbon black loading achieved an EMI shielding effectiveness of approximately 20 dB. sapub.orgscispace.com The primary mechanism of EMI shielding in these composites is attributed to the reflection of electromagnetic radiation. scispace.com

Poloxalene in Biomedical Engineering and Drug Delivery Formulations

Poloxalene, particularly the grade known as Poloxamer 188, is extensively investigated for its applications in biomedical engineering and pharmaceutical formulations due to its biocompatibility and surfactant properties. atamanchemicals.comresearchgate.net

Role as a Surfactant and Dispersant in Advanced Pharmaceutical Formulations

Poloxamers, including poloxalene, are widely used as excipients in pharmaceutical formulations. They function as surfactants, emulsifying agents, solubilizing agents, and dispersing agents. atamanchemicals.com Their amphiphilic nature allows them to improve the solubility and bioavailability of poorly water-soluble drugs by forming micelles that can encapsulate hydrophobic compounds. smolecule.com They also act as stabilizers in formulations, preventing separation and ensuring consistent properties. smolecule.com

Applications in Polymeric Nanoparticle Engineering for Controlled Release Systems

Poloxalene plays a significant role in the engineering of polymeric nanoparticles for controlled drug delivery systems. researchgate.netnih.govjaper.in Polymeric nanoparticles are promising carriers for optimizing therapeutic effects and minimizing adverse effects by controlling the drug amount, time, and release at the site of action. japer.in Poloxamers can be used in the formulation of nanosuspensions and can coat polymeric nanoparticles to enhance their properties for drug delivery. nih.govresearchgate.net Their ability to form micelles and interact with biological systems makes them valuable in designing nanoparticles for targeted and sustained drug release. smolecule.comjaper.in

Exploration in Biological Membrane Sealing and Hemorheological Effects

Poloxalene, specifically this compound, has been the subject of extensive research for its potential to seal damaged biological membranes and its effects on hemorheology. researchgate.netnih.govnih.govfrontiersin.org Studies suggest that this compound can catalyze the sealing of disrupted cell membranes by inserting its hydrophobic domain into the membrane defect and altering the local water structure. nih.gov This property has shown promise in protecting various cell types, including skeletal myocytes, cardiac myocytes, neurons, and fibroblasts, from damage induced by various insults like electroporation, irradiation, and mechanical stress. nih.govfrontiersin.org Furthermore, this compound has demonstrated beneficial hemorheological properties, including the reduction of red blood cell aggregation, which could be advantageous in conditions associated with increased blood viscosity. researchgate.netresearchgate.netnih.gov In vitro and in vivo studies have indicated that this compound can significantly reduce red blood cell aggregation and other hemorheological parameters. nih.gov

Utility in Wound Cleansing and Experimental Infection Prevention

Poloxalene, particularly under the name Pluronic F-68, has been investigated for its utility in wound cleansing and the prevention of experimental infections. nih.gov Mechanical cleansing of wounds with a surfactant-soaked sponge has been shown to prevent the development of experimental wound infection. Pluronic F-68, a nonionic detergent, has been found to maintain bacterial removal efficiency while minimizing tissue trauma during wound cleansing. This dual effect can lead to a significant reduction in the infection rate of contaminated wounds. Experimental studies have indicated that this nonionic detergent can prevent infection without discernible toxicity. nih.gov

Poloxalene in Agricultural and Pesticide Formulation Enhancement

Poloxalene plays a significant role in enhancing the performance of agricultural products, primarily through its surfactant properties. It is utilized as a surfactant and dispersant in pesticide formulations, contributing to the improved effectiveness of active ingredients. smolecule.comusda.gov The inclusion of surfactants in agricultural spray solutions is a recognized method for improving the efficiency of agricultural chemicals. kalo.comkalo.com Surfactants can enhance the spreading and sticking ability of a spray mix on leaf surfaces, improving wetting capability and increasing leaf coverage, which is critical for the efficacy of contact pesticides like some post-emergence herbicides and fungicides. fbn.com

Research indicates that poloxalene can be a component in agricultural adjuvants. Adjuvants are substances added to a spray tank to aid or modify the action of a pesticide or the physical characteristics of the spray mixture. purdue.eduusda.gov Poloxalene has been identified as an ingredient in certain soil surfactant products designed for agricultural use. kalo.comkalo.compurdue.edu For instance, one product lists Poloxalene alongside alkyl polyglucoside and vegetable oil ethoxylate as principal functioning agents in a soil surfactant with a total surfactant content of over 30%. kalo.comkalo.com

While primarily known in veterinary medicine for preventing frothy bloat in ruminants by reducing the surface tension of foam in the rumen, its mechanism as a surfactant translates to its utility in agricultural formulations. usda.govresearchgate.netocj.com By lowering surface tension, poloxalene helps to break down stable foam, a property that can be beneficial in managing foaming issues during the mixing and application of some pesticide formulations. usda.govresearchgate.netusda.gov

Studies have also investigated the potential interactions of poloxalene with other substances used in agricultural contexts. For example, research explored the effect of poloxalene administration on n-alkane concentration in cattle faeces, a technique used for estimating herbage intake. The study concluded that poloxalene administration had no significant effect on the concentration of naturally occurring n-alkanes in faeces, suggesting its compatibility with this specific research technique in grazing dairy cattle on clover-rich pastures. researchgate.netcambridge.org

The use of poloxalene as a surfactant in pesticide formulations is recognized by regulatory bodies. It has been listed as an inert ingredient for which there is sufficient information to conclude that its current use patterns in pesticide products will not adversely affect public health and the environment. usda.govwa.gov

Interactive Data Table: Surfactant Content in a Sample Agricultural Product Containing Poloxalene

| Product Type | Principal Functioning Agents | Surfactant Content (%) |

| Soil Surfactant | Poloxalene, Alkyl Polyglucoside, Vegetable Oil Ethoxylate | 30.7 kalo.comkalo.com |

Challenges, Knowledge Gaps, and Future Research Trajectories for Poloxalene

Methodological Challenges in Poloxalene (B19194) Research and Application

Effective research and practical application of poloxalene are hindered by methodological challenges, particularly concerning consistent delivery and understanding its intricate interactions within the rumen environment.

Challenges in Ensuring Consistent Consumption in Field-Based Ruminant Studies

Ensuring that grazing ruminants consistently consume the required daily amount of poloxalene presents a significant challenge in field-based studies and practical application researchgate.netagrilife.org. Poloxalene is often administered through feed additives, mineral blocks, or water treatments agrilife.orguky.edu. However, voluntary intake of these delivery methods can be inconsistent among individual animals due to variations in grazing behavior, social dynamics, and palatability of the supplement researchgate.netagrilife.org.

Studies have indicated that while providing poloxalene in a free-choice form like mineral blocks is convenient, it may not guarantee complete bloat prevention due to this variability in daily consumption agrilife.org. Hand-feeding poloxalene mixed with a larger volume of feed or daily drenching are suggested methods to improve consistency, but these can be labor-intensive and less practical in extensive grazing systems agrilife.orguky.edu. The inconsistency in consumption makes it difficult to accurately assess the minimum effective dose in diverse field conditions and can lead to variations in bloat control within a herd researchgate.netagrilife.org.

Limitations in Current Rumen Microbiome Research Techniques Pertinent to Poloxalene Efficacy

Understanding the precise impact of poloxalene on the complex rumen microbiome and how this relates to its anti-bloat efficacy is limited by current research techniques. The rumen harbors a diverse community of bacteria, protozoa, fungi, archaea, and viruses that play a crucial role in feed digestion and gas production oup.combiorxiv.org. While molecular techniques like high-throughput sequencing (metagenomics, metatranscriptomics) provide insights into microbial community composition and potential function, challenges in sample preparation, bioinformatics analysis, and data interpretation can limit their application in comprehensive rumen studies oup.com.

Furthermore, the fastidious nature of many rumen microbes requires strict anaerobic techniques for isolation and culture, posing difficulties for traditional microbiological approaches biorxiv.org. There is limited information available on the specific relevance of rumen microbial structure and composition to bloat, partly due to these technical limitations in isolating and culturing rumen microbes nih.govfrontiersin.org. While some studies have noted shifts in microbial populations, such as an increase in Streptococcus bovis in some bloat cases, the direct link between these changes and poloxalene's mechanism of action as a surfactant is not fully elucidated nih.govfrontiersin.org. Research is needed to better understand if poloxalene's surfactant activity indirectly influences specific microbial populations or their production of foaming agents.

Unelucidated Molecular Targets and Intracellular Pathways of Poloxalene Action

Poloxalene's primary mechanism of action in preventing bloat is attributed to its surfactant properties, which reduce the surface tension of rumen fluid and destabilize the foam usda.gov. This is largely considered a physical mechanism. However, the specific molecular targets and intracellular pathways, if any, through which poloxalene might exert effects beyond this physical action remain largely unelucidated .

While poloxalene's amphiphilic structure allows it to interact with cellular membranes and proteins, potentially altering their stability and function, the direct implications of these interactions in the context of bloat prevention at a molecular or intracellular level are not well understood smolecule.com. The compound's ability to form micelles, which can encapsulate hydrophobic molecules, has been explored in drug delivery applications, suggesting potential interactions with biological systems smolecule.com. However, whether this micelle formation or other molecular interactions play a significant role in its anti-bloat effect beyond the physical disruption of foam requires further investigation. The specific molecular targets of poloxalene are currently unclear .

Optimization of Poloxalene Polymeric Design for Enhanced or Targeted Biological Effects

Poloxalene is a triblock copolymer composed of polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) segments . Its molecular weight and structure are optimized for agricultural applications, distinguishing it from other poloxamers used in pharmaceuticals . The surfactant activity of poloxalene is influenced by the ratio and arrangement of its hydrophilic EO and hydrophobic PO units, as well as its molecular weight .

Exploration of Novel Therapeutic and Industrial Applications Beyond Current Uses

While primarily known for its use as an anti-bloat agent in ruminants, poloxalene's surfactant properties suggest potential for novel therapeutic and industrial applications beyond its current uses. Poloxalene has been investigated for other potential biological activities due to its ability to modify surface tension . Its use as a surfactant and dispersant in pesticide formulations has been noted, enhancing the effectiveness of active ingredients usda.gov.

In the biomedical field, poloxamers, including those related to poloxalene, are explored for drug delivery systems due to their ability to form micelles and improve the solubility and bioavailability of poorly water-soluble drugs smolecule.com. They are also used as stabilizers in pharmaceutical formulations smolecule.com. Research is ongoing for uses of related poloxamers in areas like cosmetics, contact lens solutions, and even in experimental procedures like aligning severed blood vessels wikipedia.org. Exploring these diverse applications for poloxalene specifically, or developing modified poloxalene structures tailored for these uses, represents a future research trajectory. This could involve investigating its potential as a delivery agent for other compounds in veterinary medicine or exploring its utility in various industrial processes where surfactant properties are beneficial.

Development of Sustainable Alternatives and Complementary Bloat Mitigation Strategies

Given that poloxalene is a synthetic product derived from petroleum usda.gov, there is interest in developing sustainable alternatives and complementary strategies for bloat mitigation. While poloxalene is considered effective and safe when used appropriately, its synthetic nature and potential environmental impacts from production warrant the exploration of other options usda.gov.

Research into alternative bloat prevention methods includes exploring dietary modifications, such as incorporating grasses or low-bloat potential legumes into pastures researchgate.netuky.edufarmwest.com. Management strategies like adjusting grazing times and avoiding sudden introductions to high-risk pastures are also employed farmwest.com. Additionally, other feed additives and natural compounds are being investigated. These include ionophores like monensin (B1676710) and lasalocid (B1674520), which can modulate rumen microbial populations and reduce gas production, although poloxalene has been reported to be more effective for frothy bloat uky.eduagproud.com. Tannins have also shown potential in modulating rumen microorganisms and reducing viscous material production nih.govfrontiersin.org.

Conclusion

Synthesis of Key Academic Findings on Poloxalene’s Multidisciplinary Relevance

Academic research has primarily focused on Poloxalene's surfactant properties and its significant application in veterinary science, particularly in the prevention and treatment of frothy bloat in ruminants journals.co.za. Studies have demonstrated that Poloxalene (B19194) effectively reduces the surface tension of the ruminal contents, destabilizing the stable foam that traps fermentation gases and allowing for their expulsion through eructation usda.gov. Research has shown Poloxalene to be effective in preventing bloat in cattle grazing on bloat-provoking pastures like alfalfa nih.gov. Beyond its established veterinary use, academic inquiry has explored Poloxalene's potential in biomaterials due to its amphiphilic nature and ability to form micelles . These micelles can encapsulate hydrophobic molecules, suggesting utility in drug delivery systems by enhancing the solubility and bioavailability of poorly soluble drugs . Poloxalene's structure, a triblock copolymer of PEO and PPO, is a key factor in its diverse applications . The ability to form polymeric micelles in aqueous media highlights its potential as a nanocarrier for drugs and genetic material . Furthermore, modified forms like Poloxalene benzoyl ester have been investigated for applications in drug delivery, tissue engineering, and medical imaging, leveraging their unique chemical structure and properties ontosight.ai. The exploration of Poloxalene and related poloxamers in various biomedical fields, including drug delivery and medical imaging, underscores its multidisciplinary relevance researchgate.net.

Broader Significance of Poloxalene Research in Veterinary Science and Biomaterials

The research into Poloxalene holds significant implications across veterinary science and biomaterials. In veterinary science, the efficacy of Poloxalene in managing frothy bloat has a direct impact on livestock health and productivity, providing a crucial tool for preventing a potentially fatal condition usda.gov. The ongoing research into its mechanism of action contributes to a deeper understanding of ruminal physiology and bloat pathogenesis nih.gov. The significance extends to animal welfare by offering a method to alleviate the severe discomfort and danger associated with bloat usda.govusda.gov. In the realm of biomaterials, the investigation into Poloxalene's properties as a surfactant and micelle-forming agent opens avenues for developing advanced drug delivery systems . Its potential use in encapsulating and transporting poorly soluble compounds could lead to improved therapeutic outcomes in both veterinary and potentially other biomedical applications . The exploration of modified Poloxalene structures further broadens its significance in biomaterials, suggesting roles in tissue engineering scaffolds and diagnostic imaging agents ontosight.ai. The amphiphilic nature and biocompatibility of Poloxalene and related copolymers make them valuable components in the design of novel biomaterials with tailored properties ontosight.airesearchgate.net.

Q & A

Q. What are the key physicochemical properties of Poloxalene that influence its surfactant efficacy in biomedical and veterinary applications?

Poloxalene’s surfactant activity is governed by its triblock copolymer structure (HO-(C₂H₄O)₁₀₋₁₅-(C₃H₆O)₁₈₋₂₃-(C₂H₄O)₁₀₋₁₅-H), with hydrophilic ethylene oxide (EO) and hydrophobic propylene oxide (PO) ratios determining its behavior. Key parameters include:

- Molecular weight : Average Mn ~5,800

- EO:PO ratio : 20:70:20 (EO:PO:EO)

- Surface tension : 34 dyn/cm (0.1 wt.% in H₂O at 25°C)

- Viscosity : 350 cP at 60°C Higher EO content enhances water solubility and oil-in-water stabilization, while PO contributes to micelle formation and foam disruption . These properties are critical for applications like bloat management in ruminants and drug delivery systems .

Q. How does Poloxalene’s mechanism of action differ from ionophores like monensin in managing ruminant bloat?

Poloxalene acts as a surfactant, destabilizing the frothy matrix in the rumen by reducing surface tension, whereas monensin (an ionophore) alters microbial populations to decrease gas production. Poloxalene’s efficacy is dose-dependent and requires continuous intake during high-risk periods, while monensin provides prophylactic benefits through sustained modulation of rumen fermentation . Comparative studies show Poloxalene is more effective during acute bloat outbreaks but less economical for long-term use .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing Poloxalene’s dose-response relationships in in vivo models of frothy bloat?

- Longitudinal supplementation : Ensure continuous access to Poloxalene during high-risk periods (e.g., pasture transition) to mimic field conditions .

- Control groups : Include cohorts receiving monensin, placebo, or combined treatments to isolate Poloxalene’s effects .

- Outcome metrics : Measure rumen foam stability, gas production, and clinical bloat incidence .

- Statistical power : Account for herd variability using mixed-effects models to generalize findings .

Q. How can researchers resolve contradictions in reported optimal EO/PO ratios for Poloxalene’s stability in pharmaceutical formulations?

Discrepancies arise from differing application requirements (e.g., bloat treatment vs. drug delivery). Methodological approaches include:

- Rheological characterization : Compare gelation temperatures and micelle stability across EO/PO ratios .

- In vitro foam disruption assays : Quantify surfactant efficacy using simulated rumen fluid .

- Stability studies : Monitor polymer degradation under physiological conditions (pH, temperature) . Cross-referencing structural data (e.g., NMR for block length distribution) with functional outcomes can clarify optimal ratios .

Q. What advanced analytical techniques are required to characterize Poloxalene’s copolymer structure and batch-to-batch variability?

- Gel Permeation Chromatography (GPC) : Determine molecular weight distribution .

- Nuclear Magnetic Resonance (NMR) : Resolve EO/PO block lengths and terminal hydroxyl groups .

- Dynamic Light Scattering (DLS) : Assess micelle size and aggregation kinetics .

- Mass Spectrometry (MS) : Identify low-abundance polymer impurities .

Q. In comparative efficacy studies between Poloxalene and monensin, what statistical approaches best account for confounding variables in pasture-based trials?

- Stratified randomization : Group animals by weight, age, and pasture quality to reduce bias .

- Time-series analysis : Track bloat incidence relative to forage composition changes (e.g., legume vs. grass dominance) .

- Economic modeling : Incorporate cost-benefit ratios of Poloxalene’s short-term use vs. monensin’s long-term gains .

- Meta-analysis : Synthesize data from heterogeneous trials using random-effects models to quantify overall effect sizes .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.